molecular formula C13H14N2O2 B8288797 N-(4-cyanophenyl)-3-methyl-5-oxopentanamide

N-(4-cyanophenyl)-3-methyl-5-oxopentanamide

Cat. No.: B8288797
M. Wt: 230.26 g/mol
InChI Key: PXGYNKVJFCXVNR-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-methyl-5-oxopentanamide is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-methyl-5-oxopentanamide

InChI

InChI=1S/C13H14N2O2/c1-10(6-7-16)8-13(17)15-12-4-2-11(9-14)3-5-12/h2-5,7,10H,6,8H2,1H3,(H,15,17)

InChI Key

PXGYNKVJFCXVNR-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)CC(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound obtained in Step 1 (435 mg, 1.87 mmol) in acetonitrile (10 mL) was added Dess-Martin Periodinane (953 mg, 2.25 mmol), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was poured into aqueous sodium thiosulfate solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 5 to 80% ethyl acetate/hexane) to give crude N-(4-cyanophenyl)-3-methyl-5-oxopentanamide (113 mg, 0.492 mmol, 26.3%) as a white powder.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
953 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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